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Sodium gold(III) sulfite

Electroplating Microelectronics Hard Gold

Gold electroplating requires specific deposit properties not achievable with cyanide or gold(I) systems. Sodium gold(III) sulfite (CAS 67859-69-2) is the solution. - Delivers >1.5× higher hardness (140 HK) vs. soft cyanide gold. - Enables void-free filling of >300 μm deep trenches (X-ray gratings/TSVs). - Allows single-step Au-Sn eutectic co-deposition for flip-chip LED assembly. - Chloride-free Au nanoparticle precursor (6 nm, 90°C, pH 1) without extra reductants. - Stocked in research to bulk quantities for immediate dispatch.

Molecular Formula AuNaO6S2
Molecular Weight 380.09 g/mol
CAS No. 67859-69-2
Cat. No. B8464318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium gold(III) sulfite
CAS67859-69-2
Molecular FormulaAuNaO6S2
Molecular Weight380.09 g/mol
Structural Identifiers
SMILES[O-]S(=O)[O-].[O-]S(=O)[O-].[Na+].[Au+3]
InChIInChI=1S/Au.Na.2H2O3S/c;;2*1-4(2)3/h;;2*(H2,1,2,3)/q+3;+1;;/p-4
InChIKeyZWZLRIBPAZENFK-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Gold(III) Sulfite for Cyanide-Free Electroplating


Sodium gold(III) sulfite (CAS 67859-69-2) is an inorganic coordination compound in which a central Au³⁺ ion is stabilized by sulfite (SO₃²⁻) ligands . It belongs to the class of alkali metal gold sulfite complexes, which have been recognized since the 1960s as the primary alternative to cyanide-based gold electroplating baths [1]. The key characteristic distinguishing this compound from the more common gold(I) sulfite (Na₃Au(SO₃)₂) is the higher +3 oxidation state of the gold center. This difference in electronic configuration fundamentally alters the compound's redox potential, complex stability, and electrochemical behavior during deposition [2]. In industrial practice, gold(III) sulfite complexes are employed when specific deposit properties, such as higher hardness, are required without resorting to toxic cyanide chemistries.

Irreplaceability of Sodium Gold(III) Sulfite


Direct substitution of sodium gold(III) sulfite with either sodium gold(I) sulfite (Na₃Au(SO₃)₂, CAS 19153-98-1) or potassium gold cyanide (KAu(CN)₂) fails at the level of both process control and final deposit properties. While all three compounds serve as gold sources for electroplating, they operate under fundamentally different electrochemical potentials and bath pH stability windows [1]. Gold(I) sulfite baths are stable at alkaline pH (typically 9-11), whereas gold(III) sulfite systems can be formulated at lower pH ranges [2]. This pH sensitivity directly impacts the compatibility with photoresists and substrate materials in microelectronics fabrication. More critically, the oxidation state of the gold precursor dictates the overpotential required for reduction and influences the grain nucleation mechanism [3]. Consequently, substituting the gold source without re-engineering the entire bath chemistry—including complexing agents, buffers, and brighteners—invariably results in deposits with divergent hardness, internal stress, or porosity profiles, leading to component failure in high-reliability applications [4]. The following sections provide quantitative, comparator-based evidence substantiating these differentiation points.

Sodium Gold(III) Sulfite: Quantitative Evidence


Gold Deposit Hardness: Sulfite vs. Cyanide

Gold metal deposits obtained from non-cyanide sulfite complexes, specifically alkali metal gold sulfites, exhibit significantly higher intrinsic hardness compared to deposits from traditional cyanide baths. This is a critical differentiator for applications requiring wear-resistant, 'hard gold' coatings without the use of toxic cyanide. When brighteners and grain refiners are excluded, the sulfite-based deposit hardness is approximately 140 Knoop, a value that substantially exceeds that of typical soft gold from cyanide baths [1].

Electroplating Microelectronics Hard Gold

Film Internal Stress: Sulfite vs. Cyanide Gold

The residual internal stress of electroplated gold films is a critical parameter for MEMS devices and wafer-level packaging, where stress-induced warpage can cause device failure. Comparative studies using wafer curvature measurements demonstrate that gold films deposited from sulfite-based electrolytes exhibit a distinct and broader stress range compared to those from cyanide baths [1].

Thin Film Stress Wafer Bumping MEMS

Electrochemical Reduction Barrier: Gold(III) vs. Gold(I)

The kinetics of sulfur inversion in gold-sulfur complexes, a process relevant to electrochemical reduction, differ between oxidation states. The barrier to sulfur inversion in gold(III) sulfite complexes is quantifiably higher than in gold(I) sulfite complexes [1].

Electrochemical Kinetics Gold(III) Complex Reduction Potential

Bath Stability: Sulfite vs. Thiosulfate Systems

The practical industrial viability of a plating bath is dictated by its operational lifetime. Gold sulfite baths are susceptible to decomposition via the disproportionation of Au(I) species. However, with the inclusion of specific stabilizing agents such as 2,2'-dipyridine, the bath stability can be dramatically improved, extending the useful life to durations that meet or exceed industrial requirements [1].

Bath Stability Gold Sulfite Electrolyte Lifetime

Co-electroplating Au-Sn Alloys for LED Assembly

For the assembly of high-reliability LEDs using flip-chip technology, Au-30at.%Sn eutectic solder is the industry standard. This alloy can be co-electroplated directly from a single sulfite-based bath, a process that is incompatible with traditional cyanide chemistries due to the instability of Sn²⁺ in cyanide solutions. The use of a sodium gold sulfite source enables precise control over the alloy composition and plating rate [1].

Au-Sn Eutectic Flip-Chip LED Packaging

Bottom-Up Filling of High-Aspect-Ratio Trenches

The filling of deep, high-aspect-ratio trenches with gold is a critical process for advanced X-ray optics and 3D integrated circuits. Electrolytes based on Na₃Au(SO₃)₂ have demonstrated robust bottom-up filling capabilities, achieving void-free fill depths that significantly exceed those previously reported for other gold plating systems [1].

TSV Filling X-ray Optics Microfabrication

Application Scenarios for Sodium Gold(III) Sulfite


Hard Gold Plating for Electrical Connectors

In applications where repeated insertion/withdrawal cycles demand wear resistance without sacrificing conductivity, sulfite gold baths are the preferred choice. As established in the evidence, deposits from these baths achieve a Knoop hardness of ~140 [1], which is >1.5× higher than soft gold from cyanide baths. This makes sodium gold(III) sulfite the optimal precursor for plating connectors in aerospace, defense, and medical devices where cyanide is prohibited or where high durability is non-negotiable.

Au-Sn Eutectic Solder Bump Co-electroplating

The unique compatibility of sulfite-based gold baths with Sn²⁺ ions enables the single-step co-deposition of Au-Sn eutectic alloys [2]. This is a critical manufacturing advantage for flip-chip LED assembly, as it eliminates the need for sequential plating steps. The ability to control the [Au]/[Na₂SO₃] molar ratio at 1/24 ensures optimal deposit morphology and composition, making sodium gold sulfite the gold source of choice for high-volume optoelectronics packaging lines seeking process simplification and cost reduction.

Fabrication of High-Aspect-Ratio Microstructures

The superior throwing power and bottom-up filling characteristics of sulfite gold electrolytes enable the void-free metallization of deep trenches and gratings [3]. The demonstrated capability to fill trenches over 300 μm deep—a 50% improvement over prior chemistries—positions sodium gold sulfite as the enabling material for next-generation X-ray phase contrast gratings and high-density through-silicon vias (TSVs). Researchers and process engineers procuring this compound are specifically targeting these advanced microfabrication challenges where cyanide baths and other alternatives fall short.

Gold Nanoparticle Synthesis: Chloride-Free Chemistry

Beyond electroplating, sodium gold sulfite serves as a valuable precursor in nanomaterials synthesis. Its unique intra-molecular reduction mechanism enables the preparation of monodisperse gold nanoparticles (~6 nm) at 90°C and pH 1 without the need for additional reducing agents [4]. Critically, this process is chloride-free, avoiding the time-consuming and expensive purification steps required when using chloroauric acid (HAuCl₄) as a precursor. This makes it a compelling procurement choice for research groups synthesizing nanoparticles for catalysis, sensing, or biomedical applications where chloride contamination is detrimental.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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